molecular formula C11H16N2O B1613384 N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine CAS No. 937795-86-3

N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine

Cat. No.: B1613384
CAS No.: 937795-86-3
M. Wt: 192.26 g/mol
InChI Key: CWSXODDBZQHSTB-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine (CAS: 921938-85-4) is a heterocyclic amine featuring a benzo[b][1,4]oxazine core fused with a pyridine ring. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . Key structural attributes include:

  • A 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold with a methyl group at position 2.
  • A methylamine substituent (-CH₂NHCH₃) at position 5.
  • A pyrido[3,2-b] ring fusion, enhancing rigidity and electronic properties .

The compound is synthesized with high purity (≥97%) and is commercially available via suppliers like Thermo Scientific™ . Its InChI Key (SMECUBWISXUYSV-UHFFFAOYSA-N) and SMILES (CNCC1=CC2=C(N=C1)N(C)CCO2) confirm its stereoelectronic profile .

Properties

IUPAC Name

N-methyl-1-(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-8-9-3-4-10-11(7-9)14-6-5-13(10)2/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXODDBZQHSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640178
Record name N-Methyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-86-3
Record name N-Methyl-1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine with methylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,1-Dimethyl-N-((4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)-1H-indole-3-carboxamide

  • Structure : Features an indole-3-carboxamide group attached to the benzooxazine core .
  • Key Differences :
    • The indole moiety introduces aromaticity and hydrogen-bonding capacity.
    • Higher molecular weight (~347.4 g/mol ) due to the carboxamide group.
    • Biological Relevance : Likely targets neurological pathways due to indole’s prevalence in serotonin analogs.
    • Synthesis : Achieved in 81% yield via coupling reactions, with spectroscopic validation (¹H NMR, IR) .

N-(4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetamide Derivatives

  • Structure : Contains a 3-oxo group and acetamide substituent at position 7 .
  • Biological Activity: IC₅₀ values of 8.93–8.67 μM against platelet aggregation, comparable to aspirin . Functional Impact: The oxo and acetamide groups improve target affinity but reduce lipophilicity compared to the methylamine derivative.

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (CAS: 141103-93-7)

  • Structure : Substitutes methylamine with a carbaldehyde group (-CHO) at position 7 .
  • Key Differences: The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions. Similarity Score: 0.74 (vs. target compound), indicating structural overlap but divergent reactivity . Applications: Potential precursor for Schiff base syntheses in drug discovery.

N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide

  • Structure : Incorporates a methanesulfonamide group and 4-fluorophenyl substituent .
  • Key Differences: Molecular Weight: 364.39 g/mol, significantly higher due to sulfonamide and fluorophenyl groups. Therapeutic Use: Marketed as Apararenone, targeting hypertension and inflammation . Physicochemical Impact: Sulfonamide enhances solubility and metabolic stability.

7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones

  • Structure: Benzylamino and 3(4H)-one groups replace the methylamine and pyrido fusion .
  • Key Differences: Anticonvulsant Activity: ED₅₀ of 31.7 mg/kg (MES test) due to benzylamino’s hydrophobic interactions . Neurotoxicity: Higher therapeutic index (PI = 7.2) compared to simpler amines.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 4-Me, 7-CH₂NHMe 193.25 Under investigation
N,1-Dimethyl-indole-3-carboxamide derivative Indole-3-carboxamide ~347.4 Neurological targets
N-(4-Ethyl-3-oxo-7-yl)acetamide 3-Oxo, 7-acetamide ~290.3 Platelet aggregation inhibitor (IC₅₀ ~8.8 μM)
4-Me-7-carbaldehyde 7-CHO ~191.2 Synthetic intermediate
Apararenone 4-FPh, 7-SO₂NHMe 364.39 Hypertension/inflammation
7-Benzylamino-3(4H)-one 7-BnNH, 3-Oxo ~268.3 Anticonvulsant (ED₅₀ = 31.7 mg/kg)

Key Findings and Implications

Substituent Impact :

  • Methylamine (target compound) offers balanced lipophilicity and basicity, favoring blood-brain barrier penetration.
  • Oxo or sulfonamide groups enhance target binding but reduce metabolic stability .

Therapeutic Potential: The target compound’s simplicity may suit CNS drug discovery, whereas bulkier derivatives (e.g., Apararenone) excel in systemic applications .

Synthetic Accessibility :

  • High-yield synthesis (81–97%) is achievable for methylamine derivatives, while oxo/sulfonamide analogues require multi-step protocols .

Biological Activity

N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine (CAS No. 937795-86-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazine class, characterized by a fused oxazine and benzene ring structure, which contributes to its biological activity. The molecular formula is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 190.24 g/mol.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that substitutions on the benzoxazine core can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 μg/mL
Compound BEscherichia coli2 μg/mL
This compoundPending ResultsPending Results

Antithrombotic Activity

A notable study highlighted the dual functionality of certain benzoxazine derivatives in inhibiting thrombin and antagonizing glycoprotein IIb/IIIa receptors. These activities suggest potential applications in cardiovascular therapies, particularly in preventing thrombotic events.

Case Study: Dual Functionality in Antithrombotic Action

In a recent investigation, a series of benzoxazine derivatives were synthesized and evaluated for their antithrombotic properties. The study found that specific modifications to the benzoxazine structure significantly enhanced both thrombin inhibition and GPIIb/IIIa receptor antagonism.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary data suggest:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Antithrombotic Mechanism : It is hypothesized that the compound inhibits thrombin activity through competitive binding at the active site and prevents platelet aggregation by blocking receptor interactions.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. While initial studies indicate promising biological activity, comprehensive clinical trials are necessary to validate these findings.

Table 2: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Study 1Antimicrobial ActivityExhibits potential against Gram-positive bacteria; MIC values pending
Study 2Antithrombotic ActivityDual inhibition observed; further validation required
Study 3SAR AnalysisStructural modifications enhance activity; specific groups identified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine

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